1-棕榈酰基甘油 3-磷酸

描述

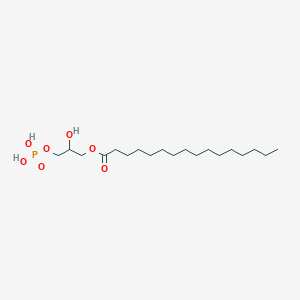

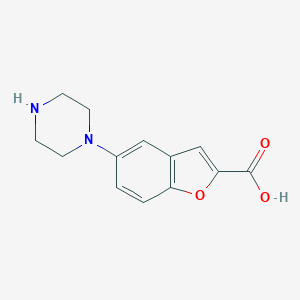

1-Palmitoylglycerol 3-phosphate (1-PGP) is a phospholipid that plays an important role in cell signaling and membrane trafficking. It is a major component of the plasma membrane in eukaryotic cells, and is involved in a variety of cellular processes, including cell proliferation, apoptosis, and inflammation. 1-PGP is synthesized from the phosphatidylinositol pathway and is involved in the regulation of several cellular activities, including cell growth, proliferation, and differentiation. In addition, it has been implicated in the regulation of mitochondrial function and in the regulation of the immune response.

科学研究应用

酶特异性和反应动力学

1-棕榈酰基甘油 3-磷酸是各种生化过程中的关键底物,特别是涉及酰基转移酶的过程。例如,来自大鼠肝脏微粒体的 1-酰基甘油 3-磷酸酰基转移酶对酰基辅酶 A (CoA) 和 1-酰基甘油 3-磷酸显示出特异性,表明其在脂质代谢和合成中的作用 (巴登和克莱兰德,1969 年)。类似地,在大肠杆菌中,sn-甘油 3-磷酸丙烯酰转移酶利用棕榈酰基-ACP 主要形成 1-酰基甘油-P,表明其参与细菌脂质生物合成 (罗克、戈尔兹和克罗南,1981 年)。

脂质生物合成和修饰

1-棕榈酰基甘油 3-磷酸在脂质生物合成和修饰中起着至关重要的作用。来自豌豆和菠菜等植物叶绿体的甘油 3-磷酸酰基转移酶对作为酰基受体的甘油 3-磷酸表现出绝对特异性,并优先使用油酰基,表明其在植物脂质代谢中的关键功能 (弗伦岑、海因茨、麦基恩和施坦普夫,2005 年)。此外,在原代大鼠脂肪细胞中的线粒体酶 1-酰基-sn-甘油-3-磷酸酰基转移酶 (mtGPAT1) 调节三酰甘油和甘油磷脂的生物合成,突出了其在哺乳动物脂肪代谢中的重要性 (布朗尼科夫、阿布莱奇、维纳和斯特拉尔福斯,2008 年)。

三酰甘油合成和酶促特性

涉及 1-棕榈酰基甘油 3-磷酸的三酰甘油合成也是一个重要的研究领域。例如,来自油棕组织的 GPAT 酶对棕榈酸酯表现出偏好,突出了其在棕榈油生产中的作用 (马纳夫和哈伍德,2000 年)。了解大肠杆菌和兔心脏等各种生物体中甘油 3-磷酸酰基转移酶的酶促特性和活性,可以深入了解脂质生物合成及其调控 (基多、石永和西原,1978 年)。

作用机制

Target of Action

1-Palmitoylglycerol 3-phosphate is a monoacylglycerol phosphate having palmitoyl as the acyl group on O-1 and with the phosphate group on O-3 . It is a mammalian metabolite produced during a metabolic reaction in a mouse .

Biochemical Pathways

1-Palmitoylglycerol 3-phosphate is a part of the 2-lysophosphatidic acid pathway . It is also a conjugate acid of 1-palmitoylglycerol 3-phosphate (2−)

Result of Action

It is known to be a metabolite in mammalian metabolic reactions .

生化分析

Biochemical Properties

1-Palmitoylglycerol 3-phosphate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme acylglycerone-phosphate reductase . The nature of these interactions is primarily enzymatic, where 1-Palmitoylglycerol 3-phosphate is converted into other compounds through enzymatic reactions .

Cellular Effects

The effects of 1-Palmitoylglycerol 3-phosphate on various types of cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 1-Palmitoylglycerol 3-phosphate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it serves as a substrate for the enzyme acylglycerone-phosphate reductase, thereby influencing the activity of this enzyme .

Metabolic Pathways

1-Palmitoylglycerol 3-phosphate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

属性

IUPAC Name |

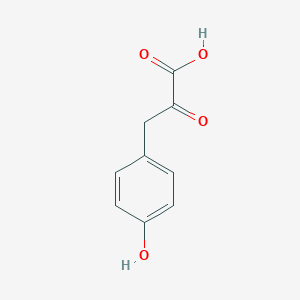

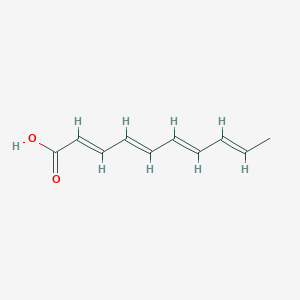

(2-hydroxy-3-phosphonooxypropyl) hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(21)25-16-18(20)17-26-27(22,23)24/h18,20H,2-17H2,1H3,(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDYKPRNFWPPFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10865026 | |

| Record name | 2-Hydroxy-3-(phosphonooxy)propyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPA(16:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

22002-85-3 | |

| Record name | 1-Palmitoyllysophosphatidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22002-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Palmitoyl-lysophosphatidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022002853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-(phosphonooxy)propyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-3-(phosphonooxy)propyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B105332.png)

![4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid](/img/structure/B105342.png)